molecular formula C10H10O6 B1598688 2,5-Dimethoxyterephthalic acid CAS No. 21004-11-5

2,5-Dimethoxyterephthalic acid

Cat. No. B1598688
CAS RN: 21004-11-5
M. Wt: 226.18 g/mol
InChI Key: PXSHXQQBOGFGTK-UHFFFAOYSA-N
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Description

2,5-Dimethoxyterephthalic acid is a chemical compound with the molecular formula C10H10O6 . It is an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Synthesis Analysis

Polyamides were synthesized from 2,5-dimethoxyterephthaloyl dichloride and diamines. Also, polyimines and polyaldoles were prepared from 2,5-dimethoxy-terephthaldehyde with diamines and ketones . Another study reported the one-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, FeCu, Cu) catalysts .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyterephthalic acid is nearly planar, with maximum deviations from the least-squares planes calculated for all non-H atoms . The molecular formula is C10H10O6, with an average mass of 226.183 Da and a monoisotopic mass of 226.047745 Da .


Chemical Reactions Analysis

In the field of materials science, 2,5-dihydroxyterephthalic acid (H4 - p -DHT) is of special interest because of the two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties) . Electrochromism of M-MOF-74 (M = Mg, Mn, Co, or Zn) is reported, which is a honeycomb nano-framework in which hexagonally packed 1D arrays of metal cations are coordinated with 2,5-dihydroxyterephthalic (dhtp) acid linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxyterephthalic acid include a density of 1.4±0.1 g/cm3, boiling point of 434.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.7±3.0 kJ/mol, flash point of 174.6±22.2 °C, and index of refraction of 1.572 .

Scientific Research Applications

Aromatic Polyesters from Biosuccinic Acid

2,5-Dimethoxyterephthalic acid is used as a precursor in the synthesis of aromatic monomers for generating polyesters. These polyesters display varied glass transition temperatures, making them potentially useful in diverse applications (Short et al., 2018).

Supramolecular Interactions in Terephthalic Acid Derivatives

This compound exhibits nearly planar molecular structures and forms unusual intramolecular hydrogen bonds. This property significantly impacts the supramolecular interactions and packing structure in its crystal form, which can have implications in materials science and crystal engineering (Böhle et al., 2011).

Coordination Polymers in Metal-Organic Frameworks

2,5-Dimethoxyterephthalic acid is utilized in forming coordination polymers with metal ions like manganese(II) and zinc(II). These polymers form three-dimensional metal-organic frameworks with unique coordination geometries, which can be relevant in catalysis and material chemistry (Böhle et al., 2011).

Synthesis and Characterization of Polyesters

Polyesters derived from 2,5-dimethoxyterephthalic acid have been synthesized and characterized for their intrinsic viscosity, glass transition temperature, and thermal decomposition. This research contributes to the understanding of the material properties of these polyesters, which could be useful in various industrial applications (Diaz et al., 1983).

Covalent Organic Frameworks as pH Responsive Signaling Scaffolds

The compound has been used to synthesize a β-ketoenamine based covalent organic framework, COF-JLU4, which exhibits photoluminescence properties and can act as a fluorescent pH sensor in aqueous solutions. This application is significant in the development of responsive materials for sensing and signaling (Zhang et al., 2016).

Mechanism of Action

Future Directions

The 2,5-dihydroxyterephthalic acid (H4 - p -DHT) is of special interest in the field of materials science because of the two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties) . Its potential applications in the field of electrochromic materials are being explored .

properties

IUPAC Name

2,5-dimethoxyterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSHXQQBOGFGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396331
Record name 2,5-Dimethoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyterephthalic acid

CAS RN

21004-11-5
Record name 2,5-Dimethoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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